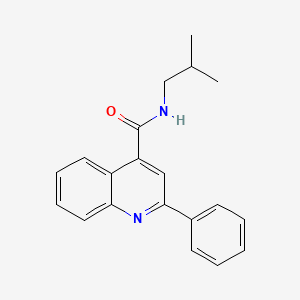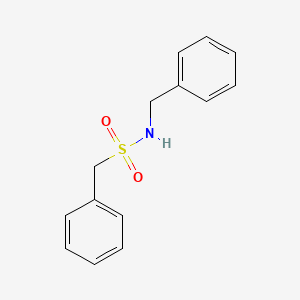![molecular formula C24H26N4O B5577258 1-[2-(4-methoxyphenyl)-7-methyl-3-quinolinyl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B5577258.png)
1-[2-(4-methoxyphenyl)-7-methyl-3-quinolinyl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds structurally related to "1-[2-(4-methoxyphenyl)-7-methyl-3-quinolinyl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]methanamine" involves complex organic reactions. For instance, the synthesis of 3-phenyl-5-(2-phenylthio-quinolin-3-yl)-1-(4-methoxyphenyl)-2-thiazoyl)-pyrazoline and its crystal structure analysis through X-ray diffraction, IR spectra, 1H NMR, MS, and elemental analysis demonstrate the intricate steps involved in creating such compounds (Liu Fang-ming, 2012).
Molecular Structure Analysis
The determination of molecular structure is crucial for understanding the properties and reactivity of a compound. Techniques such as X-ray diffraction and NMR spectroscopy are typically employed. For related compounds, structural elucidation confirms the molecular architecture and helps in understanding the interaction mechanisms at the molecular level (Liu Fang-ming, 2012).
Chemical Reactions and Properties
Chemical reactions involving quinolinyl and pyrazolyl moieties often result in the formation of compounds with interesting biological activities. The synthesis of trifluoromethyl-substituted (1H-pyrazol-1-yl)(quinolin-4-yl) methanones showcases a range of polysubstituted compounds with potential cytotoxicity, highlighting the diverse reactivity and chemical properties of these frameworks (H. Bonacorso et al., 2016).
Applications De Recherche Scientifique
Synthesis and Characterization
Research on compounds structurally related to 1-[2-(4-methoxyphenyl)-7-methyl-3-quinolinyl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]methanamine has led to the synthesis of various derivatives with potential biological and chemical applications. For instance, the synthesis of quinolinyl chalcones containing a pyrazole group has been achieved through Claisen–Schmidt condensation, showing promising antimicrobial properties and moderate antioxidant activity (Prasath et al., 2015). Similarly, the synthesis of Methyl-Phenyl pyrazoloquinoxaline fluorescence emitters has been reported, indicating their potential as materials for luminescence or electroluminescence applications due to their efficient fluorescence emission in the blue-green region of the visible spectrum (Gąsiorski et al., 2018).
Antimicrobial Evaluation
Novel quinoline derivatives bearing different heterocyclic moieties have been synthesized and evaluated for their antimicrobial activity. These compounds have shown moderate activities against a wide range of organisms, with certain pyrimidine derivatives exhibiting the highest activity against gram-positive strains (El-Gamal et al., 2016). Additionally, the design and synthesis of quinoxaline derivatives containing pyrazoline residue have demonstrated substantial antimicrobial activity, highlighting the potential of these compounds as antimicrobial agents (Kumar et al., 2014).
Corrosion Inhibition
Quinoxaline-based propanones have been evaluated as inhibitors of mild steel corrosion in hydrochloric acid. These compounds have shown effective corrosion inhibition, suggesting their potential use in protecting steel surfaces from acidic corrosion (Olasunkanmi & Ebenso, 2019).
Cancer Research
Experimental and computational studies have been conducted on novel isoxazolequinoxaline derivatives for their potential as anti-cancer drugs. These studies include synthesis, crystal structure analysis, DFT calculations, and docking studies, highlighting the compound's interactions at the active site region and its predicted anti-cancer activity against specific human proteins (Abad et al., 2021).
Propriétés
IUPAC Name |
1-[2-(4-methoxyphenyl)-7-methylquinolin-3-yl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O/c1-16-5-6-19-13-20(14-28(3)15-21-12-17(2)26-27-21)24(25-23(19)11-16)18-7-9-22(29-4)10-8-18/h5-13H,14-15H2,1-4H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNOOLNZTWGJRAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)CN(C)CC3=NNC(=C3)C)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{(3R*,4R*)-1-[(8-fluoroquinolin-2-yl)methyl]-3-hydroxypiperidin-4-yl}isonicotinamide](/img/structure/B5577180.png)
![rac-(1S,5R)-6-(3-methylbut-2-en-1-yl)-3-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5577184.png)

![4-[(benzylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5577200.png)
![4-methyl-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5577204.png)



![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5577231.png)
![1-(2-amino-2-oxoethyl)-N-methyl-N-[3-(methylthio)benzyl]-4-piperidinecarboxamide](/img/structure/B5577236.png)

![N-(2-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5577247.png)
![1-(1H-indol-3-yl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5577257.png)
